molecular formula C35H55N7O8 B14219993 L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine CAS No. 628715-78-6

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine

Cat. No.: B14219993
CAS No.: 628715-78-6
M. Wt: 701.9 g/mol
InChI Key: LUPWFYUKFVPPJQ-GMSCSKHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine is a peptide compound composed of six amino acids: alanine, tryptophan, isoleucine, serine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide or performic acid.

    Reduction: Disulfide bonds, if present, can be reduced using DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: DTT, TCEP.

    Substitution: Site-directed mutagenesis kits, chemical modification reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tryptophyl-L-isoleucyl-L-seryl-L-leucine: A similar peptide with one less isoleucine residue.

    L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-valine: A variant with valine instead of leucine.

Uniqueness

L-Alanyl-L-tryptophyl-L-isoleucyl-L-isoleucyl-L-seryl-L-leucine is unique due to its specific sequence and the presence of two isoleucine residues, which may confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

628715-78-6

Molecular Formula

C35H55N7O8

Molecular Weight

701.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C35H55N7O8/c1-8-19(5)28(33(47)40-27(17-43)32(46)39-26(35(49)50)14-18(3)4)42-34(48)29(20(6)9-2)41-31(45)25(38-30(44)21(7)36)15-22-16-37-24-13-11-10-12-23(22)24/h10-13,16,18-21,25-29,37,43H,8-9,14-15,17,36H2,1-7H3,(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,42,48)(H,49,50)/t19-,20-,21-,25-,26-,27-,28-,29-/m0/s1

InChI Key

LUPWFYUKFVPPJQ-GMSCSKHASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.